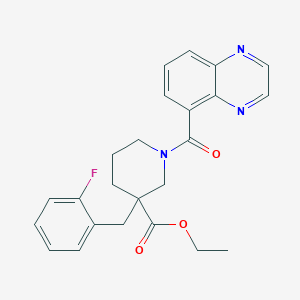![molecular formula C18H16FNO2 B6104032 N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6104032.png)
N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran class. It was first identified in 2013 as a designer drug and has since gained popularity in the recreational drug market. However, FUB-144 has also shown potential in scientific research due to its unique properties.
Mechanism of Action
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to downstream signaling events that modulate various physiological processes. The exact mechanism of action of FUB-144 is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the inhibition of adenylyl cyclase.
Biochemical and Physiological Effects
FUB-144 has been shown to have various biochemical and physiological effects. It has analgesic properties and can reduce pain sensation in animal models. It can also modulate appetite and food intake, suggesting a potential role in the treatment of obesity. Additionally, FUB-144 has been shown to have immunomodulatory effects, indicating a potential role in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
FUB-144 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, FUB-144 has limitations as well. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, it is a controlled substance in many countries, which may limit its availability for research purposes.
Future Directions
There are several future directions for FUB-144 research. One area of interest is the development of new therapies for pain management and autoimmune disorders. FUB-144 has shown promise in animal models for these applications, and further research is needed to determine its potential in humans. Another area of interest is the development of new cannabinoid receptor agonists with improved selectivity and efficacy. FUB-144 could serve as a starting point for the development of these compounds. Finally, more research is needed to determine the long-term effects of FUB-144 on human health, including its potential for addiction and abuse.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has shown potential in scientific research as a cannabinoid receptor agonist. It has a high affinity for the CB1 and CB2 receptors and can modulate various physiological processes, including pain sensation, appetite regulation, and immune function. FUB-144 has advantages and limitations for lab experiments, and there are several future directions for research. Further studies are needed to determine the full potential of FUB-144 in scientific research and to develop new therapies based on its unique properties.
Synthesis Methods
The synthesis of FUB-144 involves a multi-step process that starts with the reaction of 4-fluoro benzyl chloride with 3-methyl benzofuran-2-carboxylic acid to form the intermediate product. This is followed by the reaction of the intermediate product with 1-(4-fluorophenyl) ethanone to produce FUB-144. The purity of the final product can be increased by recrystallization.
Scientific Research Applications
FUB-144 has shown potential in scientific research as a cannabinoid receptor agonist. It has a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function. FUB-144 can be used to study the effects of cannabinoid receptor activation on these processes and to develop new therapies for related disorders.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-11-15-5-3-4-6-16(15)22-17(11)18(21)20-12(2)13-7-9-14(19)10-8-13/h3-10,12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSNWAQQOSVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6103969.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B6104002.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)
![N-(4-fluorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6104028.png)

![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6104046.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B6104047.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6104051.png)
![N-[(5-chloro-2-thienyl)methyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6104059.png)
![N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6104065.png)